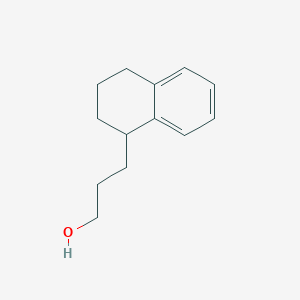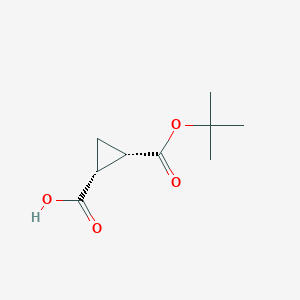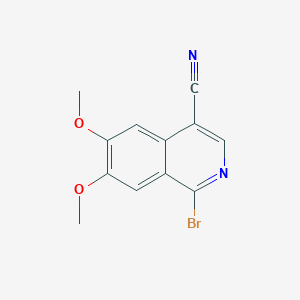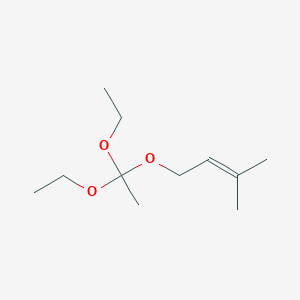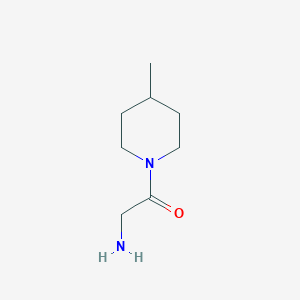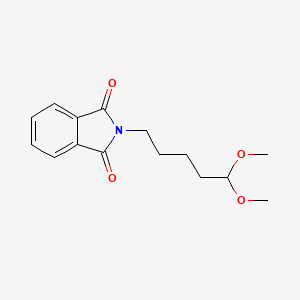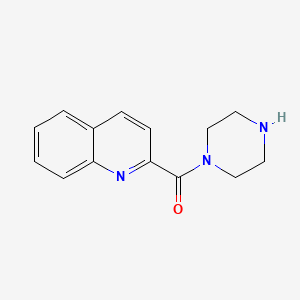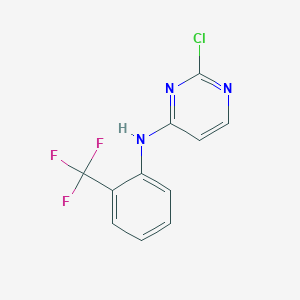
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate
Overview
Description
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring, an ethoxycarbonyl group, and a beta-hydroxy-beta-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonyl group. The beta-hydroxy-beta-methyl group can be introduced through a subsequent reaction with a suitable reagent such as a Grignard reagent or an organolithium compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-hydroxy position.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of a beta-keto ester.
Reduction: Formation of a beta-hydroxy alcohol.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane rings and beta-hydroxy groups. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine: The compound’s unique structure may allow for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The beta-hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl 2-ethoxycarbonyl-3-hydroxy-3-methylbutanoate
- Methyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
- Propyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
Uniqueness: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a beta-hydroxy-beta-methyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-4-16-9(13)8-11(3,15)12(6-7-12)10(14)17-5-2/h15H,4-8H2,1-3H3 |
InChI Key |
XBASGZSGANOPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1(CC1)C(=O)OCC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B8568760.png)


![2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B8568780.png)
